Trimethyl[(2-nitrophenyl)methyl]silane
CAS No.: 17876-76-5
Cat. No.: VC20655998
Molecular Formula: C10H15NO2Si
Molecular Weight: 209.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17876-76-5 |
|---|---|
| Molecular Formula | C10H15NO2Si |
| Molecular Weight | 209.32 g/mol |
| IUPAC Name | trimethyl-[(2-nitrophenyl)methyl]silane |
| Standard InChI | InChI=1S/C10H15NO2Si/c1-14(2,3)8-9-6-4-5-7-10(9)11(12)13/h4-7H,8H2,1-3H3 |
| Standard InChI Key | QKXHQELHTKKYAI-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CC1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Trimethyl[(2-nitrophenyl)methyl]silane possesses the molecular formula C₁₀H₁₅NO₂Si and a molecular weight of 209.32 g/mol . The compound’s structure consists of a nitro-substituted benzyl group linked to a trimethylsilyl moiety, as illustrated below:
Structural Formula:
The nitro group at the ortho position of the benzene ring induces significant electronic effects, polarizing the aromatic system and influencing the compound’s reactivity in nucleophilic and electrophilic substitutions . The trimethylsilyl group enhances stability against hydrolysis compared to analogous oxygen-based protecting groups, making it valuable in multi-step synthetic pathways .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 17876-76-5 | |
| Molecular Formula | C₁₀H₁₅NO₂Si | |
| Molecular Weight | 209.32 g/mol | |
| Exact Mass | 209.087 g/mol | |
| Topological Polar Surface Area | 45.8 Ų |
Synthesis and Industrial Production
The primary synthetic route to Trimethyl[(2-nitrophenyl)methyl]silane involves the reaction of 2-nitrobenzyl chloride with trimethylchlorosilane in the presence of a base. A patent by Hoffmann-La Roche (WO2008/25526 A1) outlines this method, where the reaction proceeds under inert conditions to prevent undesired side reactions :
Industrial-scale production employs continuous flow reactors to optimize yield and purity, with typical yields exceeding 85% . The use of sodium hydride or potassium tert-butoxide as a base minimizes byproduct formation, while anhydrous solvents like tetrahydrofuran (THF) ensure reaction efficiency .
Physicochemical Properties
Despite its utility, key physicochemical data such as melting point, boiling point, and density remain unreported in public databases. The compound’s logP value of 3.8 suggests moderate lipophilicity, making it soluble in organic solvents like dichloromethane and ethyl acetate. The nitro group’s electron-withdrawing nature reduces the basicity of the aromatic ring, as evidenced by computational studies predicting a pKa < 1 for the protonated species .
Reactivity and Functional Group Transformations
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation to yield the corresponding amine derivative, a reaction pivotal in pharmaceutical synthesis. Using palladium on carbon (Pd/C) under hydrogen gas, the reduction proceeds as follows :
This product serves as an intermediate for antineoplastic agents and serotonin receptor modulators .
Silyl Group Deprotection
The trimethylsilyl group is cleaved under mild acidic or fluoride-mediated conditions. For example, treatment with tetrabutylammonium fluoride (TBAF) in THF generates the free benzyl alcohol :
This deprotection strategy is widely employed in peptide synthesis and polymer chemistry.
Applications in Organic Synthesis
Protecting Group Strategies
The compound’s silyl moiety protects hydroxyl and amine functionalities during multi-step syntheses. Its stability under basic conditions and selective removal under acidic or fluoridic conditions make it preferable to tert-butyldimethylsilyl (TBDMS) groups in certain contexts .
Cross-Coupling Reactions
Trimethyl[(2-nitrophenyl)methyl]silane participates in Suzuki-Miyaura couplings, where the nitro group acts as a directing meta-substituent. For instance, palladium-catalyzed coupling with aryl boronic acids yields biaryl derivatives, which are foundational in material science :
Comparison with Structural Analogs
Trimethyl[(2-nitrophenyl)ethyl]silane (CAS 15290-22-9)
This analog features an ethyl linker between the silyl and nitrobenzene groups, resulting in increased molecular weight (C₉H₁₃NO₂Si, 211.29 g/mol) and altered lipophilicity (logP ≈ 4.2) . The ethyl chain enhances conformational flexibility but reduces steric shielding compared to the methyl variant.
Trimethyl((2-nitrophenyl)ethynyl)silane (CAS 75867-47-9)
Future Directions
Research opportunities include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral silyl-protected intermediates.
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Materials Science: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage applications.
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Biological Studies: Evaluating the antimicrobial and cytotoxic properties of nitro-substituted silanes.
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